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Compound of Interest

Compound Name: Osimertinib Impurity N

Cat. No.: B580302 Get Quote

This guide provides an in-depth technical exploration into the stability of Osimertinib (marketed

as Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI), under various stress conditions. For researchers, scientists, and drug

development professionals, understanding the degradation pathways and developing robust,

stability-indicating analytical methods is paramount for ensuring drug safety, efficacy, and

quality. This document offers a synthesis of field-proven insights and experimental

methodologies to navigate the complexities of Osimertinib's stability profile.

Introduction: The Imperative of Stability Testing for
a Targeted Therapy
Osimertinib is a cornerstone in the treatment of non-small-cell lung cancer (NSCLC) harboring

specific EGFR mutations.[1][2] Its chemical structure, N-(2-{2-dimethylaminoethyl-

methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide,

features several moieties susceptible to chemical transformation under stress.[1][3] Forced

degradation studies, conducted under conditions more severe than accelerated stability testing,

are a regulatory necessity and a scientific tool to proactively identify potential degradation

products (DPs) and elucidate degradation pathways.[4] This proactive approach, guided by the

International Council for Harmonisation (ICH) Q1A(R2) guidelines, is fundamental to

developing and validating stability-indicating analytical methods.[1][5]

The primary objective of these studies is to generate a degradation profile that mimics potential

long-term storage and shipping instabilities, thereby ensuring that any developed analytical
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method can accurately separate and quantify the active pharmaceutical ingredient (API) from

its degradants. A target degradation of 5-20% is generally considered optimal to provide

meaningful data without overly degrading the sample.[1][5]

Degradation Pathways of Osimertinib
Forced degradation studies have revealed that Osimertinib is susceptible to degradation under

hydrolytic (acidic and basic) and oxidative conditions, with slight instability under photolytic

conditions. It is relatively stable under thermal stress.[2][6][7][8]

Acidic Hydrolysis
Under acidic conditions, Osimertinib undergoes significant degradation, leading to the

formation of several degradation products.[2][6] The primary sites of acid-catalyzed hydrolysis

are the acrylamide and amine functionalities.

Identified Degradation Products:

DP-1 (Hydroxy Osimertinib Impurity): This involves the hydration of the acrylamide group.

DP-2 (Des-acryl Osimertinib Impurity): This results from the cleavage of the acrylamide

group.

DP-3 (Chloro Osimertinib Impurity): This is likely formed by the addition of hydrochloric acid

across the acrylamide double bond when HCl is used as the stressor.

DP-4 (Osimertinib Dimer Impurity): Dimerization can occur under acidic conditions.
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Alkaline Hydrolysis
In alkaline environments, Osimertinib also demonstrates significant instability.[2][7] The

acrylamide moiety is a primary target for base-catalyzed hydrolysis. A notable degradation

product involves the addition of a methoxy group to the propanamide side chain.

Identified Degradation Product:

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-

yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide: This structure suggests a Michael

addition of methanol (if present as a solvent) or rearrangement facilitated by the basic

conditions.[9][10]
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Oxidative Degradation
Osimertinib is highly susceptible to oxidative stress, leading to the formation of multiple N-oxide

degradation products.[2][11] The nitrogen atoms in the dimethylaminoethyl-methylamino side

chain and the aniline nitrogen are prone to oxidation.

Identified Degradation Products:

DP-1 (di-N-oxide): Oxidation at both the N-methylaniline and the terminal tertiary amine.

DP-2 (N-methylaniline oxide): Oxidation at the N-methylaniline position.

DP-3 (tertiary amine N-oxide): Oxidation at the terminal tertiary amine of the side chain.
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Photolytic and Thermal Degradation
Studies indicate that Osimertinib is relatively stable under thermal stress.[8][12] Slight

degradation has been observed under photolytic conditions, though this is less significant than

hydrolytic and oxidative degradation.[7]

Quantitative Analysis of Degradation
The extent of Osimertinib degradation varies depending on the stressor and the conditions

applied. The following table summarizes typical degradation percentages observed in forced

degradation studies.
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Stress Condition
Reagents and
Conditions

Degradation (%) Reference

Acidic Hydrolysis
0.1 M HCl, 60°C, 2

hours
~0.62% [12]

Alkaline Hydrolysis
0.1 M NaOH, 60°C, 2

hours
~1.76% [12]

Oxidative Degradation
30% H₂O₂, 60°C, 2

hours
~7.37% [12]

Thermal Degradation 60°C, 2 hours ~1.83% [12]

Note: The extent of degradation can be manipulated by adjusting the duration and temperature

of the stress to achieve the target 5-20% degradation for method validation purposes.

Experimental Protocols
A robust, stability-indicating analytical method is crucial for the accurate assessment of

Osimertinib's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is

the most common technique, often coupled with mass spectrometry (MS) for the identification

of degradation products.

Forced Degradation Study Workflow
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Stability-Indicating RP-HPLC Method
Objective: To separate Osimertinib from its potential degradation products.

Instrumentation:

HPLC system with a UV detector (e.g., Shimadzu, Agilent).

Data acquisition and processing software.

Chromatographic Conditions:

Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[7][9]

Mobile Phase A: 0.1% Formic acid in water, pH adjusted to 6.5 with ammonium hydroxide.

[13]

Mobile Phase B: Acetonitrile.[13]

Gradient Program:

0-5 min: 95% A, 5% B

5-20 min: Linear gradient to 40% A, 60% B

20-25 min: Linear gradient to 20% A, 80% B

25-30 min: Hold at 20% A, 80% B

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

Flow Rate: 1.0 mL/min.[12]

Column Temperature: 30°C.

Detection Wavelength: 268 nm.[13]

Injection Volume: 10 µL.
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UPLC-QTOF-MS/MS for Degradant Characterization
Objective: To elucidate the structures of the degradation products.

Instrumentation:

UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

UPLC Conditions:

(Similar to HPLC method, but with a UPLC column, e.g., Acquity UPLC BEH C18, and

adjusted gradient for faster analysis).

MS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V.

Source Temperature: 120°C.

Desolvation Temperature: 350°C.

Mass Range: m/z 50-1000.

MS/MS: Collision-induced dissociation (CID) with argon, varying collision energies (e.g., 10-

40 eV) to obtain fragment ions.

Causality and Trustworthiness in Experimental
Design
The choice of a C18 reversed-phase column is logical due to the non-polar nature of

Osimertinib. A gradient elution is necessary to effectively separate the parent drug from its

more polar degradation products within a reasonable timeframe. The use of a formic

acid/ammonium acetate buffer system in the mobile phase is compatible with mass

spectrometry and helps to achieve good peak shapes.
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For trustworthiness, the analytical method must be validated according to ICH Q2(R1)

guidelines. This includes demonstrating specificity (the ability to resolve the parent drug from

degradants), linearity, accuracy, precision, and robustness. The forced degradation study itself

is a critical component of validating the specificity of the method.

Conclusion
Osimertinib is a relatively stable molecule but exhibits predictable degradation under hydrolytic

(acidic and basic) and oxidative stress. The primary sites of degradation are the acrylamide

moiety and the nitrogen-containing functional groups. A well-developed and validated stability-

indicating RP-HPLC method is essential for monitoring the stability of Osimertinib in

pharmaceutical formulations. For in-depth structural elucidation of degradation products,

advanced techniques such as high-resolution mass spectrometry and NMR are indispensable.

The methodologies and insights presented in this guide provide a robust framework for

researchers and drug development professionals to ensure the quality and stability of this vital

anti-cancer therapeutic.
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[https://www.benchchem.com/product/b580302#understanding-the-stability-of-osimertinib-
under-stress-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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